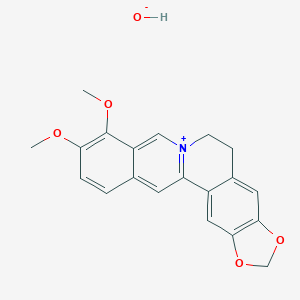

Berberine hydroxide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

117-74-8 |

|---|---|

Molecular Formula |

C20H19NO5 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |

InChI |

InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |

InChI Key |

GMMNRSJSVLUGRV-UHFFFAOYSA-M |

SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |

Other CAS No. |

117-74-8 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Hydroxylated Berberine Species

Methodologies for 8-Hydroxyberberine (Pseudobase) Formation

The quaternary iminium group within the berberine (B55584) structure renders the C-8 position highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to the formation of 8-hydroxyberberine, often referred to as a berberine pseudobase.

The formation of 8-hydroxyberberine occurs through the nucleophilic addition of a hydroxide (B78521) anion (OH⁻) to the C-8 position of the berberine cation. muni.cz In an alkaline medium, the hydroxide ion attacks the electron-deficient C-8 carbon of the iminium moiety (C=N⁺). muni.czresearchgate.net This reaction transforms the planar, cationic berberine molecule into a non-planar, electroneutral dihydroberberine (B31643) derivative with a covalently bonded hydroxyl group at C-8. muni.czresearchgate.netresearchgate.net This conversion from the quaternary alkaloid to its corresponding base is a characteristic reaction for protoberberine alkaloids. muni.cz For instance, treating berberine chloride with a 10-20% aqueous solution of sodium hydroxide (NaOH) readily yields 8-hydroxy-7,8-dihydroberberine. muni.cz

The synthesis of 8-substituted berberine derivatives in alkaline media proceeds via a stepwise mechanism where the initial step is the formation of 8-hydroxyberberine. researchgate.netresearchgate.netresearchgate.net The process can be described as follows:

Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide anion on the electrophilic C-8 carbon of the berberine cation. researchgate.netresearchgate.net This is the rate-limiting step in the formation of the pseudobase.

Formation of Covalent Bond: This attack results in the formation of a new carbon-oxygen covalent bond, neutralizing the positive charge on the nitrogen atom and disrupting the aromaticity of the C ring. muni.cz

Product Formation: The final product is 8-hydroxy-7,8-dihydroberberine, an electroneutral molecule. muni.czresearchgate.net This species exists in equilibrium with the cationic berberine form in aqueous solutions, with the position of the equilibrium being pH-dependent.

This initial formation of 8-hydroxyberberine is a crucial prerequisite for further derivatization at the C-8 position, as the hydroxyl group can be subsequently replaced by other nucleophiles. researchgate.netresearchgate.net

Nucleophilic Addition Reactions at C-8 Position with Hydroxide Anions

Synthesis of Specific Hydroxylated Berberine Derivatives

Beyond the C-8 position, hydroxyl groups can be introduced at other strategic locations on the berberine skeleton, primarily through demethylation of its native methoxy (B1213986) groups or through other targeted synthetic routes.

Berberrubine (B190655) is a key hydroxylated derivative of berberine, characterized by a hydroxyl group at the C-9 position instead of a methoxy group. Its synthesis is achieved through the selective demethylation of berberine. tandfonline.comresearchgate.net Berberine possesses two methoxy groups at the C-9 and C-10 positions, with the C-9 methoxy group being more susceptible to cleavage. tandfonline.com This regioselective demethylation is the primary route to obtaining berberrubine. researchgate.net Several methods have been developed for this conversion.

| Synthesis Method | Reagents/Conditions | Yield | Reference |

| Thermal Demethylation | Heating at 180–200 °C under reduced pressure. | 89% | mdpi.com |

| Thermal Demethylation (Vacuum) | Heating at 190 °C under vacuum. | 69.8% | nih.govamazonaws.com |

| Microwave Irradiation | Microwave irradiation (300 W) for 5-10 minutes. | 85-98% | tandfonline.comresearchgate.net |

| Urea (B33335) Fusion | Heating with urea at 200 °C. | 76% | arabjchem.org |

The high yields and simplicity of microwave-assisted synthesis make it a particularly efficient method for preparing berberrubine from the abundant natural berberine. tandfonline.comresearchgate.net

Structural modifications at other sites, such as C-13 and N-7, are also synthetically important for creating new derivatives. nih.govnih.gov

C-13 Position: The functionalization of the C-13 position can be achieved through various synthetic pathways. For example, 13-hydroxyberberine has been synthesized as a precursor for further derivatization. nih.govmdpi.com The synthesis often involves multi-step procedures starting from berberine. nih.gov

C-11 Position: While less common through purely chemical synthesis, enzymatic hydroxylation has been identified as a route to 11-hydroxyberberine. Bacterial strains like Burkholderia sp. strain CJ1 have been shown to metabolize berberine via a hydroxylation pathway, utilizing a multi-component enzyme system (a Rieske non-heme iron oxygenase) to introduce a hydroxyl group at the C-11 position. tandfonline.com

N-7 Position: The nitrogen atom at position 7 is part of the quaternary ammonium (B1175870) structure, which is crucial for berberine's reactivity. Modifications at this position are known to influence the molecule's biological activity. nih.govnih.gov

The initial formation of 8-hydroxyberberine via hydroxide attack is a pivotal step for the synthesis of a wide range of electroneutral 8-substituted berberine derivatives. researchgate.netresearchgate.net The 8-hydroxyberberine intermediate reacts in its nonionized (molecular) form with various C-nucleophiles, where the hydroxyl group is displaced. researchgate.netresearchgate.netresearchgate.net

This two-step process has been successfully used to introduce substituents like ketones, esters, and nitriles at the C-8 position. researchgate.netresearchgate.net For instance, under alkaline conditions, carbanions generated from active hydrogen-containing compounds like methyl ketones can perform a nucleophilic addition at the C-8 position, displacing the hydroxyl group and yielding 8-keto-substituted berberine derivatives. oup.com This strategy has been employed to synthesize series of lipophilic C-8 substituted prodrugs. oup.comoup.com

Examples of C-nucleophiles used for 8-substitution:

Methyl ketones (e.g., acetone) oup.com

Acetic acid esters researchgate.netresearchgate.net

Nitriles (e.g., acetonitrile (B52724), malononitrile) researchgate.net

This method provides a versatile platform for creating diverse, electroneutral berberine derivatives by leveraging the initial formation of berberine hydroxide.

Introduction of Hydroxyl Groups at Other Strategic Positions (e.g., C-13, N-7)

Synthetic Approaches for Novel Hydroxylated Berberine Scaffolds

The creation of new hydroxylated berberine structures relies on several key synthetic methodologies. These approaches include the direct modification of the berberine molecule, the total synthesis of the alkaloid core, and enzymatic processes.

A primary and widely utilized method for generating a hydroxylated berberine scaffold is the selective demethylation of berberine, most commonly at the C-9 methoxy group, to yield berberrubine (9-hydroxy-10-methoxy-5,6-dihydro- rsc.orgnih.govdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium). jst.go.jp This transformation is typically achieved by heating berberine chloride at high temperatures, ranging from 185°C to 210°C, under a high vacuum (20–40 mmHg). jst.go.jpnih.govnih.gov This process cleaves the methyl group from the C-9 oxygen, exposing a reactive phenolic hydroxyl group. rsc.orgnih.gov This berberrubine intermediate is the most common starting point for introducing further diversity. jst.go.jpnih.gov

Once formed, the 9-hydroxyl group of berberrubine serves as a versatile anchor point for a variety of derivatization reactions:

Esterification and Sulfonation: The hydroxyl group can be readily acylated or sulfonylated by reacting berberrubine with various acyl chlorides or sulfonyl chlorides. mdpi.com This is a common strategy to produce extensive libraries of ester and sulfonate derivatives. rsc.orgjst.go.jp

Etherification: Berberrubine can be reacted with compounds like propargyl bromide or 1,3-dibromopropane (B121459) to form new ether linkages at the C-9 position. nih.govnih.gov This introduces spacers and functional groups for subsequent reactions.

Click Chemistry: The introduction of an alkynyl group via etherification allows for highly efficient and specific conjugation with other molecules, such as carbohydrates bearing an azide (B81097) group, through copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). nih.gov

More advanced and modular approaches involve the de novo synthesis of the entire protoberberine skeleton. These total synthesis routes allow for the placement of hydroxyl groups at various positions on the aromatic rings by selecting appropriately substituted starting materials. One such powerful method is the palladium-catalyzed enolate arylation, which constructs the isoquinoline (B145761) core of berberine. researchgate.netnih.gov This strategy provides a flexible pathway to analogues that are not easily accessible through modification of the natural product. nih.gov Another significant approach is the Pictet–Spengler reaction, which can be directed by solvent choice to control the regioselectivity of cyclization, enabling the synthesis of specific ortho-hydroxylated protoberberine isomers. acs.org

Furthermore, biosynthetic and enzymatic strategies represent an emerging frontier. Enzymes such as berberine bridge enzyme (BBE)-like oxidases can catalyze complex oxidative reactions, including the formation of new C-O bonds, to generate structural diversity in alkaloids. nih.govacs.org While less common in bulk synthesis, biocatalytic methods hold promise for creating unique hydroxylated structures. tandfonline.comoup.com

Optimization of Reaction Conditions for Hydroxylated Derivative Synthesis

The efficiency and yield of synthetic transformations leading to hydroxylated berberine derivatives are highly dependent on the careful optimization of reaction conditions. Key parameters that are systematically varied include temperature, reaction time, solvent polarity, and the nature of catalysts or bases employed.

The foundational step of creating the hydroxylated scaffold, the demethylation of berberine to berberrubine, has been optimized by conducting the pyrolysis under vacuum. This modification from earlier methods reduces the formation of byproducts and significantly increases the reaction yield to between 80% and 90%. otago.ac.nz

For the subsequent derivatization of berberrubine, reaction conditions are tailored to the specific transformation. In the synthesis of 9-O-substituted derivatives, a range of solvents, bases, and temperature profiles are used. For instance, the condensation of berberrubine with acyl chlorides or other electrophiles is often performed in anhydrous acetonitrile (CH3CN) or dioxane. rsc.orgjst.go.jpnih.gov The choice of base is critical; weak organic bases like pyridine (B92270) or triethylamine (B128534) are commonly used, as are inorganic bases such as potassium carbonate (K2CO3) or sodium hydride (NaH). jst.go.jpnih.govmdpi.com

Reaction temperature and duration are also crucial. Some etherification reactions proceed efficiently at 80°C over several hours, while certain esterifications are heated to reflux. nih.govnih.gov In contrast, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while sometimes improving yields. nih.gov The "click" chemistry conjugation of an alkynyl-berberine derivative with a sugar azide, for example, was optimized to proceed at 60°C for 5 hours in the presence of copper(II) sulfate (B86663) and sodium ascorbate (B8700270) as catalysts. nih.gov

The following interactive table summarizes various optimized reaction conditions for the synthesis of different hydroxylated berberine derivatives, showcasing the diversity of applicable synthetic protocols.

Interactive Data Table: Optimized Reaction Conditions for Synthesis of Hydroxylated Berberine Derivatives

| Target Compound/Reaction | Starting Materials | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Berberrubine (Intermediate 1 ) | Berberine Chloride | None (neat) | None | 195-210 °C (vacuum) | 10-15 min | 80% | nih.gov |

| 9-O-(3-bromopropyl) berberine (Derivative 3 ) | Berberrubine, 1,3-dibromopropane | Dioxane | None | 100 °C (Microwave) | 10 min | 52% | nih.gov |

| 9-O-(3-bromopropyl) berberine (Derivative 3 ) | Berberrubine, 1,3-dibromopropane | DMF | None | 80 °C (Conventional) | 2 h | 45% | nih.gov |

| 9-O-(propargyl) berberine chloride (8 ) | Berberrubine (6 ), Propargyl bromide (7 ) | DMF | None | 80 °C | 6 h | 72% | nih.gov |

| 9-O-ester derivatives (2b-d, f-h ) | Berberrubine (2 ), Acyl chlorides | CH3CN | Pyridine or K2CO3 | 50-60 °C | Overnight | 47-65% | jst.go.jp |

Advanced Analytical Characterization of Berberine Hydroxide and Its Derivatives

Spectroscopic Analysis of Hydroxylated Berberine (B55584) Forms

Spectroscopic methods are indispensable for probing the structural and electronic characteristics of hydroxylated forms of berberine.

UV-Visible Absorption Spectroscopy for Electronic and Structural Elucidation

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions and structural features of berberine and its derivatives. The absorption spectra of berberine in various solvents reveal characteristic bands that provide insights into its molecular structure. rsc.orgresearchgate.net In methanol (B129727), berberine hydrochloride exhibits four distinct absorption peaks at approximately 231 nm, 266 nm, 350 nm, and 429 nm. The bands at 231 nm and 266 nm are attributed to a homoannular diene and a benzene (B151609) ring, respectively, while the peaks at 350 nm and 429 nm arise from the conjugated system of the isoquinoline (B145761) rings. nih.gov These π → π* transitions are characteristic of the protoberberine skeleton. rsc.orgresearchgate.net

The UV-visible absorption spectrum of berberine solution shows two main absorption bands around 250 nm and 350 nm, with a weaker band at about 430 nm. rsc.org The introduction of different substituents on the berberine core can lead to shifts in these absorption maxima. For instance, certain berberine derivatives exhibit a bathochromic shift (a shift to longer wavelengths) of the characteristic bands at 348 nm and 421 nm to 355 nm and 464 nm, respectively. nih.gov The pattern of the UV absorption spectra is significantly influenced by the auxochromic groups attached to ring D of the protoberberine structure. muni.cz

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Berberine Hydrochloride | Methanol | 231, 266, 350, 429 | nih.gov |

| Berberine | Solution | ~250, ~350, ~430 | rsc.org |

| Berberine Derivative 1 & 2 | Not Specified | 355, 464 | nih.gov |

| Berberine Derivative 3 | Not Specified | 348, 421 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the definitive structural confirmation of berberine hydroxide (B78521) and its derivatives. google.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For berberine chloride, the parent compound of berberine hydroxide, ¹H NMR spectra in deuterated methanol (CD₃OD) show characteristic signals. semanticscholar.org For instance, the proton at C-13 appears as a singlet at δ 9.65 ppm, and the proton at C-8 is observed as a singlet at δ 8.54 ppm. semanticscholar.org The two methoxy (B1213986) groups at C-9 and C-10 typically resonate as singlets around δ 4.09 and 3.99 ppm. semanticscholar.org The methylenedioxy group protons at C-2 and C-3 appear as a singlet at δ 5.99 ppm. semanticscholar.org

¹³C NMR spectroscopy further corroborates the structure, with signals corresponding to each carbon atom in the molecule. For berberine chloride, key signals include those for the quaternary carbons and the methoxy carbons. semanticscholar.org The structures of synthesized berberine derivatives are routinely confirmed by ¹H NMR and ¹³C NMR. dovepress.comscielo.br For example, in a series of novel berberine derivatives, the chemical shifts of the protons and carbons were fully assigned to confirm the proposed structures. dovepress.com NMR analysis of berberrubine (B190655), a derivative of berberine, revealed a signal for the carbonyl group at 167.3 ppm in its quinoid form, confirming its structure. amazonaws.com

| Compound | Nucleus | C-8 | C-13 | 9-OCH₃ | 10-OCH₃ | 2,3-OCH₂O- | Reference |

| Berberine Chloride (in CD₃OD) | ¹H | 8.54 (s) | 9.65 (s) | 4.09 (s) | 3.99 (s) | 5.99 (s) | semanticscholar.org |

| Berberine Chloride (in CD₃OD) | ¹³C | 145.8 | 146.3 | 62.6 | 57.7 | 103.7 | semanticscholar.org |

| Berberrubine (quinoid form, in DMSO-d₆) | ¹³C | - | 167.3 | 56.1 | - | 101.7 | amazonaws.com |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. scielo.br this compound has a molecular formula of C₂₀H₁₉NO₅ and a molecular weight of 353.4 g/mol . nih.govchemsrc.com Its exact mass is 353.12632271 Da. nih.gov

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to obtain accurate mass measurements, which helps in confirming the elemental composition of the compounds. rsc.org The ESI-MS spectrum of berberine typically shows a prominent molecular ion [M]⁺ at m/z 336.12358.

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the berberine molecular ion is well-characterized. Common fragmentation pathways involve the loss of methyl groups and carbon monoxide. frontiersin.org For example, fragment ions at m/z 321 (demethylated berberine), m/z 305 (further demethylation), and m/z 292 (decarboxylation) are often observed. researchgate.net The fragmentation pattern of protoberberine alkaloids is distinct and does not typically involve a retro-Diels-Alder cleavage due to the unsaturated C-ring. researchgate.net

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | nih.govchemsrc.com |

| Molecular Weight | 353.4 g/mol | nih.gov |

| Exact Mass | 353.12632271 Da | nih.gov |

| Monoisotopic Mass | 336.12303 Da | ebi.ac.uk |

| Major MS/MS Fragment Ions (m/z) | 321, 305, 292 | researchgate.net |

Chromatographic Separation Techniques for Hydroxylated Species

Chromatographic techniques are essential for the separation and purification of this compound and its closely related derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful analytical method for the separation, identification, and quantification of berberine and its metabolites in various matrices. plos.orgnih.gov This technique combines the high separation efficiency of HPLC with the high sensitivity and selectivity of MS/MS.

Reversed-phase HPLC is the primary mode of separation for protoberberine alkaloids. nih.gov Different types of reversed-phase columns, such as C18 columns, are employed to achieve optimal separation. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often containing formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. plos.orgnih.gov

The use of LC-MS/MS in multiple reaction monitoring (MRM) mode allows for highly sensitive and specific quantification of target analytes, even at very low concentrations in complex biological samples. plos.orgplos.org This has been successfully applied to study the pharmacokinetics of berberine and its metabolites. plos.org

Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers significant advantages in terms of speed, resolution, and mass accuracy for the analysis of berberine and its derivatives. nih.govsemanticscholar.org UHPLC systems use columns with smaller particle sizes, leading to faster separations and higher efficiency compared to conventional HPLC. nih.gov

Q-TOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements for both precursor and product ions. medcraveonline.comnih.gov This capability is invaluable for the identification of unknown metabolites and the structural elucidation of complex alkaloids. nih.govnih.gov The high mass accuracy allows for the confident determination of elemental compositions. nih.gov

This technique has been successfully employed to profile the alkaloid content in various plant extracts containing berberine and to identify novel metabolites. nih.govmdpi.comresearchgate.net For instance, a UHPLC-Q-TOF-MS method was developed to rapidly identify nine berberine metabolites in rat plasma, including some that had not been previously reported. nih.govresearchgate.net The fragmentation patterns obtained from Q-TOF-MS/MS experiments provide detailed structural information that aids in the characterization of these compounds. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) are pivotal planar chromatographic techniques for the qualitative and quantitative analysis of berberine and its related compounds. These methods are widely employed for their simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples.

The stationary phase most commonly used for the analysis of berberine is silica (B1680970) gel 60F₂₅₄, often pre-coated on aluminum or glass plates. jchr.orgscholarsresearchlibrary.comresearchgate.netnih.gov The selection of the mobile phase is critical for achieving optimal separation and well-defined bands. Various solvent systems, typically a mixture of polar and non-polar solvents, have been developed to suit different analytical needs. For instance, a mobile phase consisting of toluene, ethyl acetate, formic acid, and methanol in a 9:9:3:1 (v/v/v/v) ratio has been successfully used. nih.gov Other systems include combinations like n-propanol:formic acid:water (90:1:9 v/v) and ethanol:glacial acetic acid:water (16:2:2 v/v). jchr.orgscholarsresearchlibrary.com The choice of solvent system directly influences the retention factor (Rf), which is a key parameter for compound identification. Rf values for berberine typically range from 0.22 to 0.97, depending on the specific chromatographic conditions. jchr.orgresearchgate.netresearchgate.netresearchsquare.comrasayanjournal.co.in

Detection of berberine on TLC/HPTLC plates is usually carried out under ultraviolet (UV) light, with common detection wavelengths being 254 nm and 366 nm. jchr.orgresearchgate.net Densitometric scanning can be performed for quantitative analysis, often in fluorescence mode at wavelengths around 350 nm, which enhances sensitivity. nih.govresearchgate.net The HPTLC method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating good linearity, precision, accuracy, and robustness for the quantification of berberine in various samples. nih.govresearchgate.netrasayanjournal.co.in The limits of detection (LOD) and quantification (LOQ) for berberine using HPTLC can be as low as 2.8 ng/band and 9.3 ng/band, respectively. nih.gov

Table 1: HPTLC and TLC Methods for Berberine Analysis

| Technique | Stationary Phase | Mobile Phase (v/v/v/v) | Rf Value | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| HPTLC | Silica gel 60 F₂₅₄ | Toluene: Ethyl acetate: Formic acid: Methanol (9:9:3:1) | 0.58 ± 0.02 | 350 nm (fluorescence) | nih.gov |

| HPTLC | Silica gel 60 F₂₅₄ | Toluene: Ethyl acetate: Formic acid: Methanol (9:9:2:3) | 0.52 ± 0.11 | 350 nm | researchgate.net |

| HPTLC | Silica gel 60 F₂₅₄ | Ethanol: Glacial acetic acid: Water (16:2:2) | 0.468 | 366 nm | jchr.org |

| HPTLC | Silica gel 60F₂₅₄ | Chloroform: Ethyl acetate: Methanol: Formic acid (4:5:4:0.3) | 0.97 | 366 nm | researchgate.net |

| TLC | Silica gel GF₂₅₄ | n-propanol: Formic acid: water (90:1:9) | 0.52 | Not Specified | scholarsresearchlibrary.com |

| HPTLC | Silica gel 60GF₂₅₄ | Ethyl acetate: Methanol: Diethylamine (6.5:1.0:0.3) | 0.22 | 350 nm | researchsquare.com |

Electrochemical Investigations of this compound

Electrochemical methods provide powerful tools for investigating the redox properties of this compound and its derivatives. ingentaconnect.com These techniques offer insights into the mechanisms of oxidation and reduction, which are crucial for understanding its chemical reactivity and metabolic fate. nih.govupol.cz Various electrochemical techniques, including polarography and cyclic voltammetry, have been employed to characterize the electrochemical behavior of berberine at different electrodes and in various media. ingentaconnect.comnih.govresearchgate.net

Polarographic Methods for Electro-reducible Groups

Polarography, particularly at the dropping mercury electrode, has been utilized to study the reduction of berberine. Research indicates that the reduction process is pH-dependent. In acidic and neutral solutions, berberine undergoes a four-electron reduction to yield tetrahydroberberine. upol.cz In contrast, a two-electron reduction process is observed in alkaline media. upol.cz

The presence of electro-reducible groups within the berberine structure, specifically the quaternary iminium system, facilitates these reactions. However, the utility of polarography for quantitative analysis can be constrained by the strong adsorption of both berberine and its reduction products onto the surface of mercury electrodes. upol.cz

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used technique to study the oxidation and reduction potentials of berberine and to elucidate its reaction mechanisms. ingentaconnect.comnih.gov Studies using a glassy carbon electrode (GCE) have shown that the electrochemical oxidation of berberine is a quasireversible and diffusion-controlled process that is dependent on pH. nih.govresearchgate.net

In acidic and neutral aqueous solutions, the quaternary iminium form of berberine exhibits two distinct anodic (oxidation) peaks at approximately +1.2 V and +1.4 V (versus a Saturated Calomel Electrode, SCE). nih.gov When the applied potential exceeds +1.1 V, a redox-active film can form on the electrode surface, which is characterized by a quasireversible redox couple at about +0.25 V. nih.gov In alkaline environments, the berberine pseudobase is formed, which shows a new anodic peak at a lower potential of +0.5 V, corresponding to its oxidation to 8-oxoberberine. nih.gov

Investigations in non-aqueous media, such as acetonitrile, have also been performed. rsc.org Microelectrode voltammetry in acetonitrile has been used to estimate the electrochemical gap of berberine, which was found to be 2.64 V. rsc.org These studies are fundamental for understanding the electron transfer properties of the molecule. rsc.orgrsc.org

Table 2: Oxidation Potentials of Berberine from Cyclic Voltammetry

| Berberine Form | Medium | Anodic Peak Potential (vs. SCE) | Observed Process | Reference |

|---|---|---|---|---|

| Quaternary Form | Acidic/Neutral (aqueous) | +1.2 V | Oxidation | nih.gov |

| Quaternary Form | Acidic/Neutral (aqueous) | +1.4 V | Oxidation | nih.gov |

| Adsorbed Film | Acidic/Neutral (aqueous) | +0.25 V | Quasireversible redox couple | nih.gov |

| Pseudobase Form | Alkaline (aqueous) | +0.5 V | Oxidation to 8-oxoberberine | nih.gov |

Computational Chemistry and Molecular Modeling of Hydroxylated Berberine

Quantum Chemical Calculations on Pseudobase Formation and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental properties of berberine (B55584) and its tautomeric forms. These methods have been employed to investigate the formation and relative stability of the berberine pseudobase.

Researchers have utilized Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) to study the various structural forms of the berberine alkaloid. biopolymers.org.ua These calculations, using basis sets such as 6-31G(d,p) and 6-311G(d,p), have shown that full geometry optimization leads to a non-planar, propeller-twisted, and buckled spatial structure for all forms of berberine. biopolymers.org.ua The calculated bond lengths and angles from these studies show good correlation with experimental X-ray analysis data. biopolymers.org.ua

A key finding from these theoretical studies is the relative stability of the different tautomeric forms. In the gas phase, the carbinol (pseudobase) form is the most stable tautomer. biopolymers.org.ua The amino-aldehyde form is less stable by 12.65 kcal/mol, and the ammonium (B1175870) form is the least stable, being 10.65 kcal/mol less stable than the amino-aldehyde tautomer. biopolymers.org.ua The formation of the covalently bonded 8-hydroxyberberine occurs when the berberine cation is attacked by a hydroxide (B78521) anion. researchgate.net This process has been investigated using DFT/B3LYP and ab initio MP2/HF quantum-chemical calculations with the 6-311+G(d,p) basis set. researchgate.netresearchgate.net

DFT calculations have also been employed to explain the selectivity of demethylation processes in berberine, which depends on electron delocalization capabilities. stuba.sk Furthermore, DFT simulations of berberine chloride using the 6-311++G(d,p) basis set have been used to analyze its structural and spectroscopic properties, with the calculated HOMO-LUMO energy gap being 3.19 eV. figshare.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited state properties of molecules, including their absorption and emission spectra. TD-DFT calculations have been used to study the electronic transitions in berberine. rsc.orgrsc.org These studies reveal that upon excitation, there is a significant transfer of electron density from the electron-donating methylenedioxy phenyl ring to the electron-accepting isoquinolinium moiety. rsc.orgresearchgate.net

The B3LYP functional, in conjunction with an implicit solvent model, has been shown to be sufficient for describing the optical and electrochemical behavior of the monomeric berberine cation. nih.gov TD-DFT calculations have successfully reproduced the general features of the UV-Vis absorption and emission spectra of berberine in various media. rsc.orgrsc.org The vibronic absorption spectrum of berberine in aqueous solution has also been calculated using TD-DFT, with the O3LYP functional showing the best agreement with experimental data. researchgate.net

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP, B3PW91, etc.), MP2 | 6-31G(d,p), 6-311G(d,p) | Determined non-planar structure of berberine forms; carbinol form is most stable in gas phase. | biopolymers.org.ua |

| DFT/B3LYP, MP2/HF | 6-311+G(d,p) | Investigated the formation of 8-hydroxyberberine from berberine cation and hydroxide anion. | researchgate.netresearchgate.net |

| TD-DFT (B3LYP) | 6-31G(d) | Simulated optical and electrochemical properties, showing charge transfer upon excitation. | nih.gov |

| TD-DFT (O3LYP) | Not Specified | Calculated vibronic absorption spectrum of berberine in aqueous solution. | researchgate.net |

Density Functional Theory (DFT) and Ab Initio Methods (MP2/HF) for Optimized Geometries and Electronic Properties

Molecular Docking Studies of Hydroxylated Berberine Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions.

Molecular docking studies have been extensively performed on berberine and its hydroxylated derivatives to predict their binding affinities and interaction modes with various biological targets. For instance, docking studies have shown that berberine derivatives can have a higher binding affinity for targets like the FtsZ protein compared to the parent berberine. researchgate.net The introduction of hydroxyl groups can enhance the inhibitory potential. researchgate.netinderscienceonline.com

In the context of Alzheimer's disease, a hydroxylated berberine derivative (Ber-D) showed a 5- to 10-fold higher binding affinity towards Aβ fibrils compared to berberine. nih.gov Similarly, in studies related to antibiotic resistance, berberine derivatives have demonstrated higher affinity than the parent compound for the MexY protein in Pseudomonas aeruginosa. mdpi.com Docking analyses have also identified berberine analogues as potential inhibitors of the ZIKV NS2B-NS3 protease and multitarget inhibitors of PCSK9 and HMGCR. swu.ac.thsemanticscholar.org For example, a docking score of -7.31 kcal/mol was reported for a berberine derivative against the ZIKV protease. semanticscholar.org

| Derivative/Analogue | Biological Target | Predicted Binding Affinity/Score | Key Finding | Reference |

|---|---|---|---|---|

| Hydroxylated Berberine Derivatives | FtsZ protein | Higher inhibitory potential than berberine | Hydroxyl groups enhance binding. | researchgate.netinderscienceonline.com |

| Ber-D (Hydroxylated derivative) | Aβ fibril | 12 and 31.3 nM | 5-10 fold higher affinity than berberine. | nih.gov |

| Berberine Derivatives | MexY protein (P. aeruginosa) | Higher affinity than berberine | Substituents anchor the ligand in the binding site. | mdpi.com |

| 13-(2,6-difluoro)-benzylberberine | ZIKV NS2B-NS3 protease | -7.31 kcal/mol | Higher binding affinity than berberine (-6.17 kcal/mol). | semanticscholar.org |

| Berberine Derivatives | PCSK9 and HMGCR | Better binding energy than berberine | Identified as potent multitarget inhibitors. | swu.ac.th |

The stability of ligand-protein complexes is often governed by a network of interactions, including hydrogen bonds and hydrophobic contacts. Computational analyses have detailed these interactions for hydroxylated berberine derivatives. For example, the enhanced binding of a hydroxylated berberine derivative to Aβ fibrils is attributed to additional hydrogen bonds formed with residues like Asp7, alongside van der Waals interactions. nih.gov

Similarly, the higher inhibitory potential of hydroxylated berberine derivatives against the FtsZ enzyme is linked to the formation of hydrogen bonds with amino acids in the protein. researchgate.netinderscienceonline.com In contrast, berberine and its non-hydroxylated derivative, palmatine, bind primarily through hydrophobic contacts. researchgate.net In studies on P. aeruginosa, the stabilization of berberine derivative complexes with the MexY protein involves both hydrophobic interactions with residues like ALA559 and ALA825, and hydrogen bonds with residues such as GLN831. mdpi.com Molecular dynamics simulations have also highlighted the role of hydrogen bonds between the guanidine (B92328) moiety of berberine derivatives and the phosphate (B84403) backbone of RNA. rsc.org

Prediction of Binding Affinities and Interaction Modes

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, offering insights into the stability of the complex and the conformational changes that occur over time.

MD simulations have been used to confirm the stability of complexes between berberine derivatives and proteins like FtsZ, showing that derivatives often form more stable complexes than berberine itself. researchgate.netinderscienceonline.com Simulations spanning hundreds of nanoseconds have been used to validate docking results and assess the long-term stability and structural changes of protein-ligand complexes. nih.govnih.gov For example, a 200-nanosecond simulation was used to study the dynamic interactions of berberine with its targets in ulcerative colitis models. nih.gov

These simulations analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to gauge the stability and flexibility of the complex. nih.gov Lower RMSD values indicate greater stability. nih.gov MD simulations have also been crucial in understanding how berberine and its derivatives stabilize G-quadruplex DNA and how they can disrupt protein-protein interactions, such as the MCU-EMRE assembly in mitochondria. emerginginvestigators.orgbiorxiv.org For instance, simulations showed a reduction in the average number of hydrogen bonds between MCU and EMRE from 10.540 to 6.287 in the presence of berberine, indicating a less stable complex. biorxiv.org

Computational Analysis of Donor-Acceptor Behavior of Hydroxylated Forms

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of complex molecules like hydroxylated berberine derivatives. The inherent structure of the berberine cation features distinct electron-rich and electron-deficient regions, establishing it as a natural donor-acceptor (D-A) system. nih.govresearchgate.net The isoquinolinium core acts as the primary electron acceptor (A), while the phenyl rings with their methoxy (B1213986) and methylenedioxy substituents serve as the electron donor (D) moieties. nih.govresearchgate.netresearchgate.net The introduction of a hydroxyl group into the berberine scaffold can significantly modulate these D-A characteristics by altering the electron density distribution across the molecule.

Research into the electronic properties of berberine and its derivatives often involves the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller energy gap generally implies a more facile electronic transition and higher reactivity.

The following table presents representative data from DFT calculations on a model hydroxylated aromatic aldehyde, illustrating the type of information generated in computational studies to analyze donor-acceptor behavior. These values help in quantifying the electronic characteristics of such molecules.

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.225 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -0.081 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.144 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

This table is illustrative, based on data for a model substituted benzaldehyde (B42025) (3-ethoxy-4-hydroxy benzaldehyde) to demonstrate the outputs of computational analysis. Specific values for berberine hydroxide would require dedicated calculations. rasayanjournal.co.in

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study donor-acceptor interactions within a molecule. rasayanjournal.co.in It examines the hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis type (acceptor) orbitals. rasayanjournal.co.in For a hydroxylated berberine derivative, NBO analysis would quantify the charge transfer between the electron-donating groups (including the hydroxyl moiety) and the electron-accepting isoquinolinium system, providing a deeper understanding of its intramolecular electronics.

Biotransformation and Metabolic Fate of Berberine Yielding Hydroxylated Products

Hepatic Metabolism Leading to Hydroxylated Metabolites

The liver is a primary site for the metabolism of berberine (B55584), where it undergoes both Phase I and Phase II reactions, resulting in hydroxylated and conjugated products. frontiersin.orgpeerj.com

Role of Cytochrome P450 Isoenzymes in Oxidative Demethylation

Phase I metabolism of berberine is predominantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver. frontiersin.orgresearchgate.net This process primarily involves oxidative demethylation and demethylenation. peerj.comfrontiersin.orgtandfonline.com Several CYP450 isoenzymes have been identified to participate in the metabolism of berberine, with CYP2D6, CYP1A2, and CYP3A4 being the most significant in humans. frontiersin.orgresearchgate.netmdpi.com Studies have shown that CYP2D6 is the main enzyme responsible for producing berberine metabolites, followed by CYP1A2 and CYP3A4. frontiersin.orgresearchgate.net

The oxidative demethylation of berberine leads to the formation of key hydroxylated metabolites such as berberrubine (B190655) and thalifendine. peerj.comjptcp.comnih.gov Another important Phase I reaction is the cleavage of the methylenedioxy bridge, which results in the formation of demethyleneberberine (B150084). mdpi.comnih.gov In vitro studies using human and rat liver microsomes have confirmed the formation of demethyleneberberine and berberrubine. nih.gov

| CYP450 Isoenzyme | Role in Berberine Metabolism | Key Hydroxylated Metabolites Formed |

| CYP2D6 | Primary enzyme in humans for berberine metabolism. frontiersin.orgresearchgate.net | Thalifendine frontiersin.orgmdpi.com |

| CYP1A2 | Significant contributor to berberine metabolism. frontiersin.orgresearchgate.net | Thalifendine frontiersin.orgmdpi.com |

| CYP3A4 | Involved in the metabolism of berberine. researchgate.netmdpi.comjptcp.com | Demethyleneberberine mdpi.com |

Phase II Metabolism Involving Glucuronidation of Hydroxyl Groups

Following Phase I metabolism, the newly formed hydroxyl groups on metabolites like berberrubine and demethyleneberberine undergo Phase II conjugation reactions. jptcp.com The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netjptcp.com This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups, which increases the water solubility of the metabolites and facilitates their excretion from the body. jptcp.comepa.gov

Studies in rats have demonstrated that after oral administration, berberine is metabolized through demethylation and subsequent glucuronidation. scielo.br In fact, the plasma concentrations of Phase II metabolites, particularly glucuronide conjugates, are significantly higher than those of Phase I metabolites, indicating that glucuronidation is a major metabolic pathway. nih.govfrontiersin.orgnih.gov Metabolites such as berberrubine-9-O-β-D-glucuronide, demethyleneberberine-2-O-β-D-glucuronide, and thalifendine-10-O-β-D-glucuronide are among the major circulating metabolites in plasma. nih.govfrontiersin.orgnih.gov Some of these glucuronidated metabolites, like berberrubine-9-O-β-D-glucuronide, have been shown to possess pharmacological activity. nih.gov

Gut Microbiota-Mediated Biotransformation to Hydroxylated Species

Reduction to Dihydroberberine (B31643) and Subsequent Re-oxidation

One of the key transformations carried out by the gut microbiota is the reduction of berberine to dihydroberberine. peerj.com This conversion is facilitated by nitroreductases produced by intestinal bacteria. peerj.comscielo.br Dihydroberberine is more readily absorbed in the intestine compared to berberine. peerj.com Following absorption, dihydroberberine can be re-oxidized back to berberine, thereby entering systemic circulation. peerj.com This microbial-mediated reduction and subsequent re-oxidation can enhance the bioavailability of berberine. researchgate.net

Conversion to Berberrubine and Other Hydroxylated Analogues

The gut microbiota can also directly contribute to the formation of hydroxylated metabolites. researchgate.net For instance, microbial transformation can lead to the production of berberrubine and demethyleneberberine. researchgate.net Some bacterial strains, such as Rhodococcus sp. strain BD7100, have been shown to degrade berberine and berberrubine, yielding various metabolites. tandfonline.com This microbial metabolism can produce a diverse array of hydroxylated analogues that may possess distinct biological activities. researchgate.net The antibacterial effects of berberine have been partially attributed to these hydroxylated metabolites produced through microbial transformation. researchgate.net

Identification and Characterization of Hydroxylated Metabolites in Biological Systems

A variety of hydroxylated metabolites of berberine have been identified and characterized in different biological samples, including plasma, urine, bile, and feces, from both animal models and humans. scielo.brnih.govmdpi.com Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in identifying these metabolites. nih.govnih.govmdpi.com

In rats, after oral administration, a multitude of Phase I and Phase II metabolites have been detected. scielo.brnih.gov The major metabolites found in plasma are often the glucuronide and sulfate (B86663) conjugates of the primary hydroxylated products. nih.govthieme-connect.com For instance, berberrubine, demethyleneberberine, jatrorrhizine, and thalifendine, along with their corresponding glucuronide conjugates, are consistently identified. researchgate.netmdpi.com In human plasma, berberrubine has been noted as an abundant metabolite. nih.gov A study identified nine major metabolites in rat serum, including berberrubine, demethyleneberberine, jatrorrhizine, and their glucuronidated and sulfated forms. nih.gov The total recovery of berberine and its metabolites from urine, bile, and feces in rats was found to be 41.2%, with a significant portion excreted as berberrubine in the feces. nih.govnih.gov

| Metabolite | Parent Compound | Biological Matrix | Species |

| Berberrubine | Berberine | Plasma, Feces, Bile nih.govresearchgate.netmdpi.com | Rat, Human nih.govmdpi.com |

| Demethyleneberberine | Berberine | Plasma, Feces, Bile nih.govresearchgate.netmdpi.com | Rat researchgate.netmdpi.com |

| Thalifendine | Berberine | Plasma, Feces, Bile nih.govresearchgate.netmdpi.com | Rat researchgate.netmdpi.com |

| Jatrorrhizine | Berberine | Plasma, Feces, Bile nih.govresearchgate.netmdpi.com | Rat researchgate.netmdpi.com |

| Berberrubine-9-O-β-D-glucuronide | Berberrubine | Plasma, Bile nih.govnih.gov | Rat nih.govnih.gov |

| Demethyleneberberine-2-O-β-D-glucuronide | Demethyleneberberine | Plasma nih.govnih.gov | Rat nih.govnih.gov |

| Thalifendine-10-O-β-D-glucuronide | Thalifendine | Plasma nih.govnih.gov | Rat nih.govnih.gov |

Berberine, a quaternary isoquinoline (B145761) alkaloid, undergoes extensive biotransformation in the body, which significantly influences its bioavailability and pharmacological activity. The primary metabolic pathways involved are demethylation, demethylenation, reduction, and hydroxylation, often followed by conjugation with glucuronic acid or sulfuric acid. peerj.comresearchgate.nettandfonline.com These processes occur predominantly in the liver and intestines, mediated by cytochrome P450 (CYP) enzymes and gut microbiota. peerj.com

The transformation of berberine results in the formation of several key metabolites, many of which are hydroxylated derivatives. The main phase I metabolites identified include berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine. peerj.commdpi.com Hepatic CYP enzymes, particularly isoforms such as CYP2D6, CYP1A2, and CYP3A4, are instrumental in these transformations. peerj.commdpi.comresearchgate.net For instance, in vitro studies with rat liver microsomes have confirmed the formation of demethyleneberberine and berberrubine through demethylenation and demethylation, respectively. nih.gov

In addition to hepatic metabolism, gut microbiota play a crucial role in modifying berberine's structure. researchgate.net Intestinal flora can alter berberine through demethoxylation and hydrogenation pathways involving nitroreductases. peerj.com Furthermore, specific bacteria have been identified that are capable of directly hydroxylating the protoberberine skeleton. For example, the bacterium Burkholderia sp. strain CJ1 utilizes a multi-component berberine 11-hydroxylase to convert berberine into 11-hydroxyberberine. tandfonline.com Similarly, mono-hydroxylated berberine has been identified in the feces of rats after oral administration, pointing to the role of microbial transformation. researchgate.net These metabolic conversions are significant because the resulting hydroxylated metabolites are often biologically active. researchgate.nettandfonline.com

Implications of Biotransformation on Bioactivity of Hydroxylated Forms

Research has shown that hydroxylated metabolites like berberrubine and demethyleneberberine possess a range of effects, including antioxidant, anti-inflammatory, antimicrobial, and glucose-lowering properties. researchgate.netresearchgate.net For example, berberrubine has demonstrated more potent anti-inflammatory and glucose-lowering effects than berberine. researchgate.net The antibacterial effects of berberine have also been partly attributed to its hydroxylated metabolites produced by microbial transformation. researchgate.net

The following table summarizes key research findings on the comparative bioactivity of berberine's hydroxylated metabolites.

| Metabolite | Bioactivity Compared to Berberine | Specific Effect |

| Berberrubine | More Potent | Showed stronger anti-inflammatory and glucose-lowering effects. researchgate.net |

| Thalifendine | Reduced Potency / More Potent (Context-Dependent) | Active metabolite in up-regulating LDLR and AMPK activation, but with reduced potency. frontiersin.org More potent inhibitor of the enzyme CYP1A2. nih.gov |

| Demethyleneberberine | Improved / Weaker (Context-Dependent) | Showed improved hepatoprotective and anti-fibrotic effects. researchgate.net Caused weaker inhibition of CYP1A1 and CYP1B1 activities. nih.gov |

| Hydroxylated Metabolites (General) | Contributory | The antibacterial effects of berberine are attributed in part to hydroxylated metabolites. researchgate.net |

These findings underscore the importance of considering the metabolic fate of berberine when evaluating its pharmacological profile. The conversion to hydroxylated forms is a critical step that generates a suite of active compounds, which may act synergistically or independently to produce the observed therapeutic outcomes.

Molecular Mechanisms and Cellular Interactions of Hydroxylated Berberine Derivatives

Modulation of Cellular Signaling Pathways by Hydroxylated Forms

Activation of AMP-Activated Protein Kinase (AMPK) and its Downstream Effects

Berberine (B55584) and its derivatives are recognized for their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.govfrontiersin.org Activation of AMPK by berberine occurs through the phosphorylation of its α-subunit at threonine 172. nih.govplos.org This activation is linked to an increase in the cellular AMP/ATP and ADP/ATP ratios, indicating a shift in the cell's energy status. frontiersin.org

Once activated, AMPK influences a variety of downstream targets to restore energy balance. frontiersin.org A significant downstream effect of AMPK activation by berberine is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govaginganddisease.org This inhibition is observed through the decreased phosphorylation of mTOR and its downstream effectors, such as p70 ribosomal S6 kinase (p70S6K) and 4E-binding protein-1 (4EBP1). nih.govfrontiersin.org The inhibition of the mTOR pathway by berberine has been shown to lag behind the initial activation of AMPK, suggesting a prolonged activation of AMPK is necessary to suppress mTOR activity. nih.gov

The activation of AMPK by berberine is not dependent on liver kinase B1 (LKB1), a primary upstream kinase of AMPK. nih.gov However, in some cell types, berberine has been shown to increase the phosphorylation of LKB1. plos.org The activation of AMPK by berberine has beneficial effects on conditions like diabetes and obesity. nih.gov

The activation of AMPK by berberine also plays a role in reducing inflammation and has been linked to increased survival in colorectal cancer. nih.gov Furthermore, berberine-induced AMPK activation can lead to the inhibition of nuclear factor kappa-B (NF-κB) activity. nih.gov In the context of cardiovascular health, berberine's activation of AMPK contributes to the suppression of vascular inflammation and atherogenesis. frontiersin.org

Table 1: Effects of Berberine on AMPK and its Downstream Targets

| Cell Line/Model | Berberine Concentration | Duration of Treatment | Effect on AMPK (p-AMPK Thr172) | Downstream Effects | Reference |

| HCT116 (colorectal cancer) | 15, 30, 60 µmol/L | 24 hours | Increased phosphorylation | Decreased p-mTOR, p-p70S6K, p-4EBP1 | nih.gov |

| SW480 (colorectal cancer) | 15, 30, 60 µmol/L | 24, 48 hours | Increased phosphorylation | Not specified | nih.gov |

| LOVO (colorectal cancer) | 15, 30, 60 µmol/L | 24, 48 hours | Increased phosphorylation | Decreased p-mTOR, p-p70S6K, p-4EBP1 | nih.gov |

| Bovine Aortic Endothelial Cells | Not specified | Time-dependent | Increased phosphorylation | Increased p-ACC (Ser79) | plos.org |

Regulation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) Pathways

Berberine demonstrates significant regulatory effects on the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to inflammatory responses. mdpi.commdpi.comnih.gov Berberine has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.govmdpi.com This inhibition is achieved by preventing the degradation of the inhibitor of κBα (IκBα) and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.govresearchgate.net

The anti-inflammatory effects of berberine are also mediated through its modulation of the MAPK pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comnih.govacs.org Studies have shown that berberine can suppress the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.gov By inhibiting these MAPK pathways, berberine effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com

Interestingly, the activation of AMPK by berberine can also indirectly suppress NF-κB signaling. aginganddisease.org This crosstalk between the AMPK and NF-κB pathways highlights a multi-pronged mechanism by which berberine exerts its anti-inflammatory effects. In some contexts, however, berberine has been reported not to affect the MAPK pathway. nih.gov

Table 2: Regulation of NF-κB and MAPK Pathways by Berberine

| Cell Line/Model | Stimulus | Berberine Treatment | Effect on NF-κB Pathway | Effect on MAPK Pathways | Reference |

| THP-1 (monocytes) | LPS | Not specified | Inhibited nuclear translocation of p65 | Not specified | mdpi.com |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | LPS | Pre-treatment for 4h | Inhibited p-IκBα and p-p65 | Inhibited p-ERK1/2, p-JNK, p-p38 | nih.gov |

| Ovariectomy-induced bone loss model | Not specified | Not specified | Suppressed p65 phosphorylation and IκB-α degradation | Suppressed p-ERK, p-JNK, p-p38 | acs.org |

Engagement with PI3K/Akt and Nrf2/HO-1 Signaling Axes

Berberine actively engages with the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathways, which are critical for cellular survival, antioxidant defense, and apoptosis inhibition. researchgate.netnih.govfrontiersin.org

Studies have demonstrated that berberine can activate the PI3K/Akt signaling pathway. researchgate.netnih.gov This activation is crucial for its protective effects against cellular stress, such as high glucose-induced apoptosis in renal tubular epithelial cells. researchgate.netnih.gov The activation of Akt by berberine can lead to the phosphorylation and activation of downstream targets that promote cell survival.

A key downstream target of the PI3K/Akt pathway influenced by berberine is Nrf2, a master regulator of the antioxidant response. researchgate.netnih.govnih.gov Berberine treatment has been shown to promote the nuclear translocation of Nrf2. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. nih.gov One of the most important Nrf2 target genes upregulated by berberine is heme oxygenase-1 (HO-1). researchgate.netnih.govfrontiersin.orgnih.gov The induction of HO-1 provides significant antioxidant protection by catalyzing the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.gov

The protective effects of berberine through the PI3K/Akt-Nrf2/HO-1 axis are often demonstrated by the reversal of these effects when a PI3K inhibitor, such as LY294002, is used. researchgate.netnih.gov This confirms the dependency of Nrf2 activation and HO-1 induction on the upstream PI3K/Akt pathway in the context of berberine's action.

Table 3: Berberine's Interaction with PI3K/Akt and Nrf2/HO-1 Signaling

| Cell Line | Condition | Berberine Treatment | Effect on PI3K/Akt | Effect on Nrf2/HO-1 | Reference |

| NRK-52E (rat renal tubular epithelial) | High Glucose | 30 μM for 24h | Increased p-Akt | Increased nuclear Nrf2 and HO-1 expression | researchgate.netnih.gov |

| HK-2 (human kidney proximal tubular) | High Glucose | 30 μM for 24h | Increased p-Akt | Increased nuclear Nrf2 and HO-1 expression | nih.gov |

| Diabetic wound model | Not specified | Not specified | Activated Akt signaling | Upregulated Nrf2, HO-1, and NQO1 | frontiersin.org |

Effects on Hypoxia-Inducible Factor 1α (HIF-1α)

Berberine has been shown to exert significant effects on the expression and activity of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that plays a central role in the cellular response to hypoxia and is implicated in tumor progression and angiogenesis. eurekaselect.comnih.govijbs.comresearchgate.net

Multiple studies have demonstrated that berberine can inhibit the expression of HIF-1α protein. eurekaselect.comnih.govijbs.comresearchgate.net This inhibition is not due to a decrease in HIF-1α mRNA levels, but rather to a post-transcriptional mechanism involving the destabilization of the HIF-1α protein and enhanced proteasomal degradation. nih.govresearchgate.net Berberine has been found to increase the lysine-acetylation of HIF-1α, which may target it for degradation. nih.gov The inhibition of HIF-1α by berberine leads to the downregulation of its target genes, such as vascular endothelial growth factor (VEGF), thereby contributing to berberine's anti-angiogenic properties. nih.gov

In the context of chemoresistance, berberine has been shown to down-regulate HIF-1α expression in breast cancer cells under hypoxic conditions, which contributes to resensitizing these cells to doxorubicin. ijbs.com This effect is linked to the inhibition of the AMPK-HIF-1α signaling pathway. ijbs.com

Conversely, in some cellular contexts, such as in renal tubular epithelial cells exposed to high glucose and hypoxia, berberine has been reported to activate HIF-1α. e-century.us This activation, mediated through the PI3K/Akt signaling pathway, is suggested to be a protective mechanism against apoptosis. e-century.us These seemingly contradictory findings suggest that the effect of berberine on HIF-1α may be cell-type and context-dependent. eurekaselect.com

Table 4: Effects of Berberine on HIF-1α

| Cell Line/Model | Condition | Berberine Treatment | Effect on HIF-1α | Proposed Mechanism | Reference |

| SC-M1 (gastric adenocarcinoma) | Hypoxia | 7.5 µM for 16h | Inhibited protein expression | Enhanced proteasomal degradation | nih.gov |

| MCF-7 (breast cancer) | Hypoxia | Low and high doses | Down-regulated protein expression | Inhibition of AMPK-HIF-1α pathway | ijbs.com |

| Colon cancer cells (HCT116, KM12C) | Normoxia/Hypoxia | 0-100 µM | Decreased protein level | Suppression of mTOR-dependent protein synthesis | researchgate.net |

| NRK-52E and HK-2 (renal tubular epithelial) | High Glucose/Hypoxia | 30 µM | Activated expression | Activation of PI3K/Akt signaling pathway | e-century.us |

Interaction with Specific Molecular Targets

FtsZ Protein Inhibition and Antimicrobial Activity of Hydroxylated Derivatives

Berberine and its hydroxylated derivatives have demonstrated significant antimicrobial activity by targeting the bacterial cell division protein FtsZ. plos.orgnih.govplos.orgcapes.gov.br FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a contractile structure that mediates bacterial cytokinesis. plos.org Inhibition of FtsZ function leads to filamentation of bacterial cells and ultimately cell death, making it an attractive target for novel antibacterial agents. plos.orgplos.org

Biochemical and genetic evidence supports that berberine directly binds to FtsZ with high affinity, inhibiting its polymerization and GTPase activity. plos.orgplos.orgfrontiersin.org This interaction disrupts the assembly of the Z-ring, as observed by a reduction in Z-ring formation in the presence of berberine. plos.orgcapes.gov.br Genetic studies using RNA silencing of the ftsZ gene have shown that bacteria become more sensitive to berberine, providing further evidence that FtsZ is a primary target. plos.orgcapes.gov.br

Researchers have synthesized derivatives of berberine, such as 9-phenoxyalkyl substituted derivatives, to enhance its FtsZ inhibitory and antimicrobial activity. plos.orgnih.gov These derivatives have shown improved potency against the GTPase activity and polymerization of FtsZ compared to the parent berberine molecule. plos.orgnih.gov Consequently, these derivatives exhibit enhanced antibacterial activity against a broad spectrum of bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). plos.orgnih.gov

Table 5: Antimicrobial Activity and FtsZ Inhibition by Berberine and its Derivatives

| Compound | Target Organism | Effect | Mechanism | Reference |

| Berberine | Escherichia coli | Cell filamentation, growth inhibition | Inhibition of FtsZ polymerization and GTPase activity, reduction in Z-ring formation | plos.orgcapes.gov.br |

| 9-phenoxyalkyl berberine derivatives | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity (MIC values 2-64 µg/mL) | Potent inhibition of FtsZ GTPase activity and polymerization | plos.orgnih.gov |

Histone Deacetylase 6 (HDAC6) Inhibition by Hydroxylated Compounds

Berberine and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. acs.org Specifically, berberine has been shown to act as a pan-inhibitor of HDACs, repressing the activity of total HDACs as well as classes I, II, and IV, leading to hyperacetylation of histones. acs.org This epigenetic modification can alter gene expression, contributing to the anti-neoplastic activity of berberine. acs.org

Building on this, researchers have designed and synthesized novel berberine derivatives with the aim of specifically targeting HDAC enzymes. By incorporating pharmacophores of known HDAC inhibitors, a new derivative, compound 8, was developed. scielo.br This compound demonstrated a strong binding affinity for HDAC6 and exhibited potent antiproliferative activity against certain cancer cell lines, suggesting its potential as a selective HDAC6 inhibitor. scielo.br The design of such derivatives opens avenues for developing more effective and targeted cancer therapies. nih.gov

Modulation of Other Identified Targets (e.g., QacR, BmrR, PLA2, NEK7, MET, FOXO3, GPx4)

Hydroxylated berberine derivatives have been found to interact with a variety of other molecular targets, highlighting their polypharmacological nature.

QacR and BmrR: Berberine has been shown to bind to the multidrug-binding protein QacR from Staphylococcus aureus and the multidrug resistance regulator BmrR from Bacillus subtilis. researchgate.netnih.gov The binding involves π-π stacking interactions between the planar structure of berberine and aromatic residues within the proteins. researchgate.net Berberine acts as a natural activator of BmrR, influencing bacterial resistance mechanisms. frontiersin.org

PLA2: Surface plasmon resonance analysis has demonstrated that berberine binds to phospholipase A2 (PLA2) in a concentration-dependent manner. frontiersin.org Furthermore, hydroxylated derivatives of berberine, produced through biotransformation, exhibit a stronger binding affinity and inhibitory effect on PLA2. frontiersin.org This enhanced interaction is attributed to a more favorable binding orientation within the active site of the enzyme. frontiersin.org Berberine has also been found to directly bind to and inhibit the activity of cytosolic phospholipase A2 (cPLA2), subsequently suppressing the expression of pro-inflammatory factors. nih.govnih.gov

NEK7: Berberine directly targets the NIMA-related kinase 7 (NEK7) protein. frontiersin.orgmdpi.com This interaction blocks the association between NEK7 and the NLRP3 inflammasome, thereby inhibiting its activation and subsequent inflammatory responses. frontiersin.orgmdpi.com The IC50 value for this interaction has been reported to be 4.2 μM. frontiersin.org

MET: Berberine has been identified as a direct inhibitor of the MET proto-oncogene, a receptor tyrosine kinase. frontiersin.orgnih.gov It inhibits MET activity in a dose-dependent manner, with a reported IC50 of 19.64 μM. frontiersin.orgnih.gov Molecular modeling suggests that berberine binds to the kinase domain of MET, similar to other known MET inhibitors. nih.gov This discovery points to the potential for developing berberine derivatives as optimized MET inhibitors for cancer therapy. nih.gov

FOXO3: The transcription factor Forkhead box O3 (FOXO3a) is a key regulator of cell fate, and its activity is modulated by berberine. ppm.edu.pl Berberine can activate the p38α MAPK signaling pathway, leading to increased expression of FOXO3a. ppm.edu.plmdpi.com This, in turn, can induce the expression of cell cycle inhibitors and promote apoptosis. ppm.edu.pl

GPx4: While direct modulation of Glutathione Peroxidase 4 (GPx4) by hydroxylated berberine derivatives is not explicitly detailed in the provided search results, berberine has been shown to mitigate ferroptosis, a form of cell death in which GPx4 plays a crucial role. frontiersin.org

Effects on Cellular Processes and Homeostasis

The interaction of hydroxylated berberine derivatives with various molecular targets translates into significant effects on fundamental cellular processes.

Induction of Apoptosis and Cell Cycle Arrest by Hydroxylated Derivatives

A significant body of research highlights the ability of berberine and its hydroxylated derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netnih.govscielo.br These effects are often more potent with the derivatives compared to the parent compound. scielo.brmdpi.com

For instance, 9-O-substituted berberine derivatives have been shown to possess improved antiproliferative and apoptosis-inducing activities. mdpi.com One such derivative, B10, which has a long alkyl chain with a hydroxyl group at the 9-position, was found to be 60 times more effective at inducing apoptosis in human lung cancer cells than berberine. researchgate.netnih.gov The induction of apoptosis is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. mdpi.commdpi.com Berberine and its derivatives can also modulate the expression of apoptosis-related proteins, such as the Bcl-2 family, and tumor suppressor genes like p53. acs.orgfrontiersin.org

In addition to apoptosis, these compounds can arrest the cell cycle at various phases, including G0/G1 and G2/M, thereby preventing cancer cell proliferation. ppm.edu.plmdpi.com The specific phase of arrest can depend on the concentration of the compound and the cell type. ppm.edu.pl For example, low concentrations of berberine tend to arrest cells in the G1 phase, while higher concentrations lead to G2/M arrest. ppm.edu.pl This cell cycle arrest is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs). mdpi.comacs.org

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| B10 (9-O-substituted derivative) | A549 (Human Lung Cancer) | Induction of Apoptosis | 60-fold increased anti-proliferative activity compared to berberine. researchgate.netnih.gov |

| 13-Arylalkyl Derivatives | HCT116, SW613-B3 (Human Colon Cancer) | Induction of Apoptosis and Cell Cycle Arrest | More potent than berberine. scielo.br |

| Berberine | Various Cancer Cells | Apoptosis and Cell Cycle Arrest | Modulates Bcl-2 family proteins, p53, and cyclins. acs.orgfrontiersin.orgmdpi.com |

Regulation of Autophagy

Berberine and its derivatives are also known to modulate autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. mdpi.comnih.gov The effect of berberine on autophagy can be context-dependent. In some cases, it promotes autophagy, while in others, it inhibits it. frontiersin.org

For example, berberine has been shown to promote autophagy in vascular macrophages, which can be beneficial in combating atherosclerosis. frontiersin.org Conversely, it can also induce autophagic cell death in a dose-dependent manner by inactivating the AKT/mTORC1 signaling pathway. frontiersin.orgnih.gov Some derivatives of berberine have been found to induce autophagy in cancer cells, contributing to their anticancer effects. scielo.br For instance, 13-arylalkyl derivatives were observed to trigger autophagy in human colon cancer cells. scielo.br

Attenuation of Oxidative Stress through Antioxidant Enzyme Enhancement and ROS Modulation

Hydroxylated berberine derivatives can effectively attenuate oxidative stress by enhancing the activity of antioxidant enzymes and modulating the levels of reactive oxygen species (ROS). frontiersin.orgscielo.br Berberine itself has been shown to reduce oxidative stress-induced damage. frontiersin.org

Phenolic derivatives of berberine have demonstrated an improved ability to up-regulate the expression of the superoxide (B77818) dismutase (SOD) gene, a key antioxidant enzyme. scielo.br Specifically, demethyleneberberine (B150084) bromide and tetrahydroxyberberine bromide, which contain catechol rings, exhibit potent antioxidant activities. scielo.br By reducing excessive ROS accumulation, these compounds can protect cells from oxidative damage. frontiersin.org However, it is also noted that in some cancer contexts, berberine can increase intracellular ROS levels, which contributes to the induction of apoptosis. mdpi.com This dual role in ROS modulation highlights the complex mechanisms of action of these compounds.

Impact on Mitochondrial Function and Energy Metabolism

Mitochondria are central to the cellular effects of hydroxylated berberine derivatives, which can significantly impact mitochondrial function and energy metabolism. researchgate.netnih.gov These compounds can disrupt mitochondrial processes, leading to cell death, particularly in cancer cells.

A study on a 9-O-substituted berberine derivative, B10, revealed that it dose-dependently affects mitochondrial functions. researchgate.netnih.gov This includes altering the oxygen consumption rate (OCR), reducing the mitochondrial membrane potential (MMP), and causing changes in mitochondrial morphology, such as fragmentation. researchgate.netnih.gov Berberine and its more bioavailable derivative, dihydroberberine (B31643), are known to directly inhibit mitochondrial respiratory chain complex I. frontiersin.org This inhibition disrupts ATP synthesis, leading to an increased AMP/ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.org The activation of AMPK has widespread effects on cellular energy homeostasis, including the inhibition of hepatic gluconeogenesis and the promotion of glucose uptake. frontiersin.org

| Compound/Derivative | Effect on Mitochondria | Consequence |

|---|---|---|

| B10 (9-O-substituted derivative) | Alters OCR, reduces MMP, induces fragmentation | Induction of apoptosis in cancer cells researchgate.netnih.gov |

| Berberine and Dihydroberberine | Inhibits mitochondrial respiratory chain complex I | Activates AMPK, alters energy metabolism frontiersin.org |

| Berberine | Induces mitochondrial dysfunction | Contributes to antitumor effects frontiersin.org |

Influence on Cellular Migration and Invasion

Berberine and its hydroxylated derivatives have demonstrated significant potential in modulating cellular processes critical to cancer metastasis, namely cellular migration and invasion. mdpi.commedsci.org Metastasis, the process by which cancer cells spread to distant organs, is a primary cause of cancer-related mortality. nih.gov It involves a complex series of events including local invasion, intravasation into blood or lymphatic vessels, and subsequent extravasation and proliferation at a secondary site. nih.gov Research indicates that berberine and its derivatives can interfere with these steps by targeting key molecular pathways. mdpi.comnih.gov

Studies have shown that berberine exerts inhibitory effects on the migratory and invasive capabilities of various cancer cells, including those of the prostate, colon, melanoma, and cervix. medsci.orgnih.govmdpi.commdpi.com This anti-metastatic activity is attributed to its ability to modulate the expression of genes and proteins involved in cell motility, adhesion, and the degradation of the extracellular matrix (ECM). medsci.orgnih.gov

Inhibition of Cancer Cell Migration and Invasion

Berberine has been shown to suppress the migration and invasion of numerous cancer cell lines. In highly metastatic prostate cancer cells, berberine effectively curbed their migratory and invasive properties. medsci.org Similar effects were observed in human colorectal cancer cell lines (HT-29, SW-480, and HCT-116), where berberine inhibited cell migration and invasion. mdpi.com

The mechanisms underlying these effects are multifaceted. In human melanoma A375.S2 cells, berberine was found to inhibit migration and invasion by affecting the FAK, uPA, and NF-κB signaling pathways. mdpi.comnih.gov Furthermore, it was shown to downregulate the expression of proteins such as RhoA, ROCK1, and Ras, which are crucial for cell motility. mdpi.comnih.gov In glioma cells, berberine's inhibitory action on migration and invasion is mediated through the suppression of the TGF-β1/COL11A1 pathway. nih.gov

A notable hydroxylated derivative of berberine, berberrubine (B190655), has also been investigated for its anti-metastatic properties. In breast cancer cell lines (MCF7 and MDA-MB-231), berberrubine was found to inhibit cell migration and invasion, with some studies suggesting it has a higher potency than berberine itself. arabjchem.org

Modulation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a crucial developmental program that cancer cells often hijack to acquire migratory and invasive properties. medsci.orgnih.gov This process involves the loss of epithelial characteristics, such as cell-cell adhesion, and the gain of mesenchymal features, which promote motility. scienceopen.com